4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1,2,4-thiadiazolo[2,3-a]pyridine-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds also contain a fused heterocyclic ring system and are known for their antimicrobial and antiviral properties.
Uniqueness
4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific fusion of a thiadiazole ring with a pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10ClN3OS |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-3-2-4-12-16-14(20-18(9)12)17-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3 |
InChI Key |
ISYWTCYPHJLAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=NC(=O)C3=CC=C(C=C3)Cl)SN12 |
Origin of Product |
United States |
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